molecular formula C22H16FN5O B11458312 2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11458312
M. Wt: 385.4 g/mol
InChI Key: USWULIUDRSVXGR-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure that combines multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-ethyl-3-(4-fluorophenyl)pyrazole with 2-pyridinecarboxaldehyde in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-3-(4-chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 2-ethyl-3-(4-bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The presence of the fluorine atom in 2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H16FN5O

Molecular Weight

385.4 g/mol

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H16FN5O/c1-2-17-20(14-6-8-15(23)9-7-14)21-25-13-16-18(28(21)26-17)10-12-27(22(16)29)19-5-3-4-11-24-19/h3-13H,2H2,1H3

InChI Key

USWULIUDRSVXGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=N5

Origin of Product

United States

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